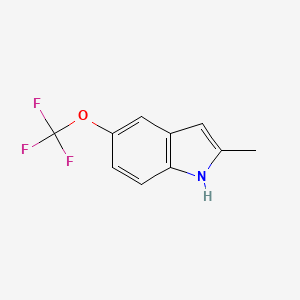
2-methyl-5-(trifluoromethoxy)-1H-indole
Overview
Description
The compound "2-methyl-5-(trifluoromethoxy)-1H-indole" is a derivative of the indole structure, which is a common scaffold in many pharmacologically active molecules. Indole derivatives have been extensively studied due to their diverse biological activities and presence in natural products. The trifluoromethoxy group in the 5-position of the indole ring is of particular interest due to its potential to enhance biological activity through increased lipophilicity and metabolic stability .
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. One such method is the Nenitzescu synthesis, which is a practical and convergent approach starting from phenol derivatives and acetoacetate, as demonstrated in the scalable synthesis of a related compound, 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile . Another method involves the condensation of bromo-indole with pyrimidine-trione, leading to the formation of a bromo-substituted indole derivative . Additionally, solid-phase synthesis has been employed to create 2,3,5-trisubstituted indoles, starting from resin-bound aniline and introducing various substituents through palladium-mediated coupling and acylation reactions .
Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized by various spectroscopic methods, including UV, IR, NMR, and mass spectrometry. X-ray single crystal diffraction analysis is also a powerful tool to determine the precise molecular geometry and confirm the presence of isomers, as seen in the study of 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone] . The crystal structure analysis can reveal intramolecular hydrogen bonding and other interactions that stabilize the molecular conformation.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including condensation to form thiosemicarbazone derivatives, which have shown significant anti-tubercular activity . The trifluoromethyl epoxy ethers can react with aromatic amines to provide trifluoromethyl indolinols, which can be further transformed into trifluoromethyl indoles . These reactions highlight the versatility of indole derivatives in synthesizing biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as thermal stability and electronic spectra, can be studied using thermal analysis and density functional theory (DFT). For instance, the thermal stability of a bromo-substituted indole derivative was found to be good up to 215°C . The electronic spectra and molecular orbital energy level diagrams can be assigned based on TD-DFT results, providing insight into the electronic structure of these compounds. The molecular electrostatic potential map can also be used to identify electrophilic and nucleophilic regions, which are important for understanding the reactivity of the molecule .
Scientific Research Applications
QSAR Study of Anti-tubercular Agents
- QSAR Analysis : A study by Shahlaei et al. (2009) explored the quantitative relationships between the molecular structure of 5-methyl/trifluoromethoxy-1H-indole derivatives and their anti-tubercular activity. This research provided insights into the linear relationship between molecular descriptors and the inhibitory activity of these molecules, aiding in the design of new anti-tubercular agents Shahlaei, Fassihi, & Nezami, 2009.
Synthesis and Evaluation of Anti-tuberculosis Activity
- Antituberculosis Activity : A study by Güzel et al. (2008) synthesized a series of 5-methyl/trifluoromethoxy-1H-indole derivatives and evaluated them for their antituberculosis activity. The study found several potent inhibitors of Mycobacterium tuberculosis, highlighting the potential of these compounds in treating tuberculosis Güzel, Karalı, & Salman, 2008.
Molecular Structure Analysis
- Molecular Structure Studies : The molecular structure of 1-methyl 5-trifluoromethoxy-1H-indole derivatives was analyzed in a study by Karalı (2021). This research focused on determining the molecular and crystal structure of these compounds, providing valuable insights for future chemical and pharmacological applications Karalı, 2021.
Nucleophilic Reactivities
- Nucleophilic Reactivity Study : Research by Lakhdar et al. (2006) investigated the nucleophilic reactivities of various indoles, including 5-cyanoindole and 5-methoxyindole. This study contributes to understanding the chemical reactivity of indole derivatives in different environments, which can be crucial for synthetic applications Lakhdar et al., 2006.
Organic Anode Catalyst in Glucose Electrooxidation
- Glucose Electrooxidation : A study by Hamad et al. (2021) explored the use of indole-based organic catalysts, including 2-methyl-5-(trifluoromethoxy)-1H-indole derivatives, for glucose electrooxidation in fuel cells. This research contributes to the development of metal-free, organic-based catalysts for energy applications Hamad, Calis, Çağlar, Kivrak, & Kıvrak, 2021.
Synthesis of Bioactive Molecules
- Synthesis of Bioactive Molecules : Leconte and Ruzziconi (2002) discussed the synthesis of regioisomerically pure trifluoromethyl- and trifluoromethoxy-substituted aromatic and heteroaromatic compounds, emphasizing their value as building blocks for biologically active molecules. Their work highlights the role of these compounds in medicinal chemistry Leconte & Ruzziconi, 2002.
properties
IUPAC Name |
2-methyl-5-(trifluoromethoxy)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-6-4-7-5-8(15-10(11,12)13)2-3-9(7)14-6/h2-5,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVRFYLUTQMYHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670367 | |
| Record name | 2-Methyl-5-(trifluoromethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
900182-99-2 | |
| Record name | 2-Methyl-5-(trifluoromethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



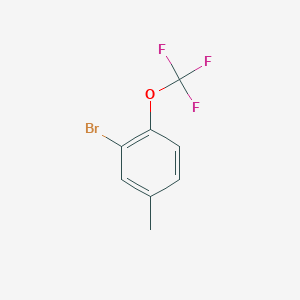
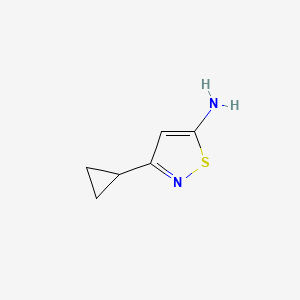
![6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine](/img/structure/B3030320.png)
![tert-Butyl 3-{[(4-bromophenyl)methyl]amino}azetidine-1-carboxylate](/img/structure/B3030322.png)
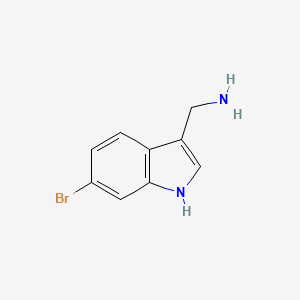

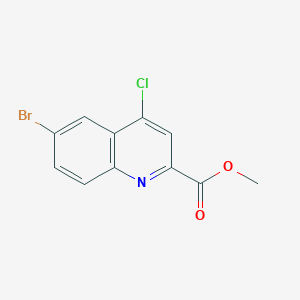


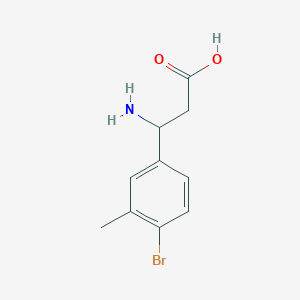

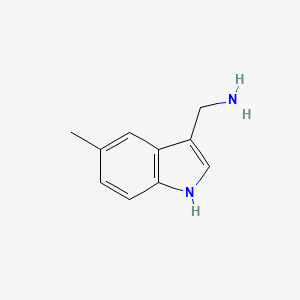
![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3030338.png)
![(E)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-Dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B3030339.png)